2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H22N4OS |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4OS/c1-18-10-8-9-15-21(18)25-23(29)17-30-24-27-26-22(16-19-11-4-2-5-12-19)28(24)20-13-6-3-7-14-20/h2-15H,16-17H2,1H3,(H,25,29) |
InChI Key |
NOJXMLZKGZPAFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
S-Alkylation of Triazole-Thione
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 88 |
| Base | Triethylamine | 88 |
| Temperature | Reflux (78°C) | 88 |
| Alternative Base | NaHCO₃ | 72 |
| Alternative Solvent | THF | 65 |
The choice of ethanol as the solvent enhances solubility of both 1 and ethyl chloroacetate, while triethylamine outperforms weaker bases like NaHCO₃ in minimizing side reactions.
Hydrazinolysis and Azide Formation
Hydrazinolysis of ester 2 with hydrazine hydrate in ethanol produces [2-(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide (3 ) in 94% yield. This step replaces the ester group with a hydrazide, enabling further functionalization.
3 is subsequently converted to the acyl azide (4 ) via diazotization with sodium nitrite in acidic medium at −5°C. The low temperature prevents premature decomposition of the azide, which is critical for the subsequent Curtius rearrangement.
Curtius Rearrangement and Amide Coupling
The acyl azide 4 undergoes Curtius rearrangement upon heating, generating an isocyanate intermediate (5 ). This reactive species is trapped in situ with o-toluidine to form the target acetamide.
Reaction Mechanism:
-
Curtius Rearrangement:
The acyl azide decomposes thermally to an isocyanate, releasing nitrogen gas.
-
Nucleophilic Attack by o-Toluidine:
The isocyanate reacts with o-toluidine to yield the substituted acetamide.
Table 2: Amidation Reaction Parameters
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethyl acetate | 78 | 95.2 |
| Temperature | 25°C | 78 | 95.2 |
| Catalyst | None | 78 | 95.2 |
| Alternative Solvent | DCM | 65 | 89.7 |
The absence of a catalyst simplifies purification, while ethyl acetate facilitates easy extraction of the product.
Alternative Synthetic Routes
Direct Alkylation of Triazole-Thiol
An alternative approach involves alkylating 1 with N-(o-tolyl)-2-bromoacetamide. However, this method requires anhydrous conditions and a strong base (e.g., K₂CO₃) to deprotonate the thiol, achieving moderate yields (62%). Competing N-alkylation and oxidation side reactions reduce efficiency compared to the Curtius pathway.
Solid-Phase Synthesis
Recent advancements explore solid-phase synthesis using Wang resin-bound intermediates. The triazole-thiol is immobilized on resin, followed by on-resin alkylation and cleavage with trifluoroacetic acid. While this method improves purity (98.5%), it remains cost-prohibitive for large-scale production.
Purification and Characterization
Crude this compound is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals. Analytical data confirm structure and purity:
-
¹H NMR (400 MHz, CDCl₃): δ 2.28 (s, 3H, CH₃), 3.85 (s, 2H, SCH₂), 4.62 (s, 2H, NCH₂Ph), 6.82–7.52 (m, 14H, Ar–H).
Challenges and Optimization Strategies
Regioselectivity in S-Alkylation
Competitive N-alkylation of the triazole ring is mitigated by using a large excess of ethyl chloroacetate (1.5 equiv) and maintaining a pH > 9 via triethylamine.
Isocyanate Stability
The Curtius rearrangement requires strict temperature control (−5°C to 0°C) to prevent isocyanate polymerization. Rapid quenching with o-toluidine ensures high conversion.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Ethanol strikes a balance between reactivity and ease of isolation.
Comparative Analysis of Methods
Table 3: Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Curtius Rearrangement | 78 | 95.2 | Moderate | High |
| Direct Alkylation | 62 | 88.1 | Low | Moderate |
| Solid-Phase | 70 | 98.5 | High | Low |
The Curtius rearrangement offers the best balance of yield and scalability, making it the preferred industrial method .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether (-S-) moiety serves as a nucleophilic site. Key reactions include:
-
Mechanistic Insight : The thioether’s lone electron pairs facilitate nucleophilic attack, forming bonds with electrophiles like alkyl halides or hydrazine derivatives.
Oxidation and Reduction Reactions
The compound undergoes redox transformations at multiple sites:
Oxidation
| Site Oxidized | Oxidizing Agent | Product | Application/Outcome | Reference |
|---|---|---|---|---|
| Sulfur atom | H₂O₂, acetic acid | Sulfoxide or sulfone derivatives | Alters hydrophilicity | |
| Benzyl group | KMnO₄, acidic conditions | Benzoic acid derivative | Modifies aromatic reactivity |
Reduction
| Site Reduced | Reducing Agent | Product | Outcome | Reference |
|---|---|---|---|---|
| Triazole ring | H₂, Pd/C | Partially saturated triazole | Alters electronic properties | |
| Acetamide group | LiAlH₄ | Amine derivative | Enhances basicity |
Cyclization and Ring-Forming Reactions
The triazole ring participates in cycloaddition and coupling reactions:
-
Example: Reaction with p-CHL yields diazenyl-1,2,4-triazole-5-thiones (82–88% yield) via CT-complexation mechanisms .
Acid-Base Reactions
Functional groups exhibit pH-dependent behavior:
| Functional Group | Reaction | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Hydroxyphenyl | Deprotonation | NaOH, aqueous ethanol | Phenolate ion formation | |
| Triazole NH | Protonation | HCl, polar solvents | Stabilized cationic species |
-
The phenolic -OH group (in derivatives) enhances solubility in basic media, aiding purification.
Coupling Reactions for Bioactive Hybrids
The triazole-thioether scaffold is leveraged in medicinal chemistry:
Stability Under Environmental Conditions
The compound demonstrates predictable degradation pathways:
| Condition | Degradation Pathway | Major Products | Reference |
|---|---|---|---|
| Aqueous acidic | Hydrolysis of acetamide | Carboxylic acid + o-toluidine | |
| UV exposure | C-S bond cleavage | Benzyltriazole + thiol byproducts |
Key Structural Insights Influencing Reactivity
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Several mechanisms have been proposed for their action:
- Inhibition of Key Enzymes : The compound has been evaluated for its ability to inhibit enzymes associated with cancer progression. For instance, it has shown promising results in inhibiting EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in various cancers. In vitro studies indicated that the compound exhibited significant cytotoxicity against cancer cell lines with an IC50 value comparable to standard chemotherapeutics .
- Mechanism-Based Approaches : The compound's structure allows it to interact with multiple biological targets. Research indicates that modifications in the triazole ring can enhance its binding affinity to target proteins involved in cancer cell proliferation and survival .
Table 1: Anticancer Activity Comparison
| Compound Name | IC50 Value (μM) | Target |
|---|---|---|
| 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide | 0.42 | EGFR |
| Standard Drug (e.g., Doxorubicin) | 0.45 | Various |
Antioxidant Properties
Another significant application of this compound is its antioxidant activity. Studies have demonstrated that it possesses a higher antioxidant capacity compared to traditional antioxidants like butylated hydroxytoluene (BHT). This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Table 2: Antioxidant Activity Comparison
| Compound Name | Antioxidant Capacity (Ferric Reducing Ability) |
|---|---|
| This compound | Higher than BHT |
| Butylated Hydroxytoluene (BHT) | Control |
Other Biological Activities
The compound has also been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that triazole derivatives exhibit antimicrobial properties against various pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers, indicating their possible use in treating inflammatory diseases .
Case Studies
Case Study 1 : A study published in a peer-reviewed journal evaluated the efficacy of triazole derivatives, including the compound of interest, against human breast cancer cells. The results demonstrated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
Case Study 2 : Research conducted on the antioxidant properties of triazole compounds revealed that the tested compound exhibited a remarkable ability to scavenge free radicals, outperforming several known antioxidants in both in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in the compound’s biological activity.
Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Key Structural Variations
The compound’s activity and physicochemical properties are influenced by:
- R1 substituents on the triazole ring : Benzyl and phenyl groups enhance lipophilicity and steric bulk.
- R2 group on the acetamide : The o-tolyl group introduces steric and electronic effects distinct from other aryl substituents (e.g., 4-methoxyphenyl, 4-ethylphenyl).
Data Table: Comparative Analysis of Triazolylthioacetamides
Structure-Activity Relationship (SAR) Trends
Steric Effects: Bulky substituents (e.g., phenoxymethyl in 538336-83-3 ) may limit receptor access compared to smaller groups like ethyl in VUAA1.
Electronic Effects : Electron-withdrawing groups (e.g., fluoro in 5j ) improve metabolic stability and binding affinity in anticonvulsant models.
Biological Activity
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H26N4OS
- Molecular Weight : 442.57584 g/mol
- CAS Number : 332922-56-2
The compound exhibits a variety of biological activities attributed to its structural components, particularly the triazole and thioether moieties. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.
- Anticancer Activity : Research indicates that derivatives of triazoles can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival. The specific triazole-thioether structure of this compound may enhance its binding affinity to these targets, potentially leading to improved anticancer efficacy .
- Antimicrobial Effects : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. The thioether linkage in particular can enhance membrane permeability, allowing for better interaction with microbial cells .
- Antioxidant Properties : The presence of phenolic groups in the structure contributes to antioxidant activity, which can protect cells from oxidative stress—an important factor in many chronic diseases .
Biological Activity Summary Table
Anticancer Efficacy
A study evaluated the anticancer activity of related triazole compounds in human colon cancer cell lines (HCT116). Compounds similar to this compound showed IC50 values indicating potent cytotoxic effects. For instance, one derivative exhibited an IC50 value of 4.36 μM compared to doxorubicin's efficacy .
Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against standard bacterial strains. The results indicated that compounds with the triazole-thioether structure had significant antibacterial activity compared to chloramphenicol, suggesting a promising therapeutic avenue for treating infections .
Q & A
Q. What are the standard synthetic routes for 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide, and how are intermediates optimized?
A universal synthesis method involves reacting appropriate 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in the presence of triethylamine under reflux conditions. Key steps include monitoring reaction progress via TLC, recrystallization of intermediates from ethanol-DMF mixtures, and optimizing solvent systems (e.g., dioxane or triethylamine) to enhance yields .
Q. Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?
Essential techniques include:
Q. How can researchers safely handle and store this compound in laboratory settings?
While direct safety data for this compound are limited, analogous triazole-acetamides require:
- Storage at 2–8°C in airtight containers.
- Avoidance of water, heat, and open flames.
- Use of PPE (gloves, goggles) during handling.
- Immediate decontamination with ethanol in case of spills .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound, and how reliable are these predictions?
The PASS program predicts biological potential by analyzing structure-activity relationships (e.g., fungicidal, antitumoral activities). Molecular docking against target proteins (e.g., tyrosinase or cholesterol synthesis enzymes) provides mechanistic insights. Validation requires in vitro assays to resolve discrepancies between computational predictions and experimental results .
Q. How can structural modifications enhance the compound’s bioactivity, and what design principles guide these changes?
Modifications include:
- Substitution of the benzyl group with electron-withdrawing groups (e.g., Cl, NO₂) to improve binding affinity.
- Replacement of the o-tolyl moiety with heterocycles (e.g., pyridine, indazole) to modulate solubility and target selectivity.
- Optimization of the triazole-thioacetamide linker to enhance metabolic stability. Rational design relies on crystallographic data (e.g., bond angles from X-ray diffraction) and QSAR models .
Q. How should researchers resolve contradictions in spectral or biological data during characterization?
- Unexpected NMR signals : Perform 2D NMR (COSY, HSQC) to assign overlapping peaks or confirm stereochemistry.
- Discrepancies in LC-MS purity : Use preparative HPLC to isolate impurities and analyze via high-resolution MS.
- Inconsistent bioactivity results : Validate assays with positive/negative controls and repeat under standardized conditions (e.g., pH, temperature) .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?
- In vitro ADMET assays : Microsomal stability tests (liver S9 fractions) and Caco-2 cell permeability studies.
- In vivo models : Use randomized block designs with split-split plots to account for variables like dosage, administration route, and biological replicates. Include pharmacokinetic parameters (t₁/₂, Cmax) in analysis .
Methodological Guidance for Data Interpretation
Q. How can crystallographic data inform the compound’s conformational stability?
X-ray crystallography reveals:
- Torsion angles between the triazole and acetamide groups, critical for understanding intramolecular interactions.
- Packing motifs (e.g., π-π stacking of aromatic rings) that influence solubility and crystallinity.
- Hydrogen-bonding networks that stabilize the solid-state structure, aiding polymorph screening .
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
